molecular formula C10H16ClNO B1419282 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride CAS No. 1081775-30-5

1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1419282
M. Wt: 201.69 g/mol
InChI Key: SWFKPUQRJHGZGE-UHFFFAOYSA-N
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Description

“1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1081775-30-5 . It has a molecular weight of 201.7 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride” is 1S/C10H15NO.ClH/c1-3-12-10-6-4-9 (5-7-10)8 (2)11;/h4-8H,3,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 201.7 . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

  • Toxicokinetics and Analytical Toxicology :

    • Richter et al. (2019) conducted a study on the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, which are structurally related to 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. Their research focused on metabolism, plasma protein binding, and the detectability of these compounds in urine using mass spectrometry, providing insight into their toxicokinetic behavior (Richter et al., 2019).
  • Metabolism Studies :

    • Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound with structural similarities to 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. Their research on rat models identified various urinary metabolites and provided insights into the compound's metabolic pathways (Kanamori et al., 2002).
  • Synthesis and Applications in Chemistry :

    • Patel et al. (2010) explored the synthesis of novel pyridinones, which included derivatives of 1-(4-Ethoxyphenyl)ethan-1-amine. Their study also examined the antimicrobial activity of these compounds, contributing to the understanding of their potential applications in medicinal chemistry (Patel et al., 2010).
  • Estrogenic and Proestrogenic Properties :

    • Bulger et al. (1985) investigated the estrogenic and proestrogenic properties of methoxychlor and its metabolites, which are structurally related to 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. Their research provided insights into the potential endocrine-disrupting effects of these compounds (Bulger et al., 1985).
  • Cytotoxic Activity and Fluorescence Properties :

    • Kadrić et al. (2014) conducted a study on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which included compounds related to 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. They assessed the cytotoxic activity against cancer cell lines and explored the fluorescence properties of these compounds (Kadrić et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

1-(4-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFKPUQRJHGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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